molecular formula C13H17Cl2N3O B258796 N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea

N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea

Cat. No. B258796
M. Wt: 302.2 g/mol
InChI Key: CXBSZUIGHMKXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea, commonly known as DCPU, is a synthetic compound that has been extensively studied for its potential use as a herbicide. It belongs to the class of urea-based herbicides and has been found to be effective against a wide range of weed species.

Mechanism of Action

DCPU acts by inhibiting the photosynthetic electron transport chain in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this complex, DCPU disrupts the production of ATP and NADPH, which are essential for plant growth and development. This leads to the death of the plant.
Biochemical and Physiological Effects
DCPU has been found to have minimal toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms if it enters water bodies. DCPU is rapidly metabolized in plants, and does not accumulate in the environment. It has a short half-life in soil, and does not persist for long periods of time.

Advantages and Limitations for Lab Experiments

DCPU has several advantages as a herbicide, including its broad spectrum of activity and low toxicity to mammals. It is also effective at low concentrations, which makes it cost-effective. However, DCPU has limitations for lab experiments, including its complex synthesis process and the need for expertise in organic chemistry. It also requires specialized equipment for testing its efficacy against different weed species.

Future Directions

For research on DCPU include the development of new formulations, the study of its mechanism of action, and the exploration of its use in combination with other herbicides.

Synthesis Methods

DCPU can be synthesized through a multistep process involving the reaction of 2,6-dichloropyridine with cycloheptylamine, followed by the reaction of the resulting intermediate with phosgene. The final product is obtained through the reaction of the intermediate with urea. The synthesis of DCPU is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DCPU has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weed species, including grasses and broadleaf weeds. DCPU has been tested in both laboratory and field trials, and has shown promising results in controlling weed growth.

properties

Product Name

N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea

Molecular Formula

C13H17Cl2N3O

Molecular Weight

302.2 g/mol

IUPAC Name

1-cycloheptyl-3-(2,6-dichloropyridin-4-yl)urea

InChI

InChI=1S/C13H17Cl2N3O/c14-11-7-10(8-12(15)18-11)17-13(19)16-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,16,17,18,19)

InChI Key

CXBSZUIGHMKXGG-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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